molecular formula C10H20O2 B13413972 Tert-butyl 2,2-dimethylbutanoate

Tert-butyl 2,2-dimethylbutanoate

Cat. No.: B13413972
M. Wt: 172.26 g/mol
InChI Key: WYOYYJJXVRYYGM-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethylbutanoate is a branched ester characterized by a tert-butyl group attached to the carboxylate moiety of 2,2-dimethylbutanoic acid. Its molecular structure combines steric hindrance from the tert-butyl group with the compact branching of the 2,2-dimethylbutanoate chain, making it a compound of interest in organic synthesis and pharmaceutical applications. In pharmaceuticals, esters of 2,2-dimethylbutanoic acid are critical intermediates or impurities in drugs like simvastatin, where structural variations influence metabolic stability and impurity profiles .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

tert-butyl 2,2-dimethylbutanoate

InChI

InChI=1S/C10H20O2/c1-7-10(5,6)8(11)12-9(2,3)4/h7H2,1-6H3

InChI Key

WYOYYJJXVRYYGM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Esterification via Acid Chloride Intermediate

Another common synthetic route involves conversion of 2,2-dimethylbutanoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with tert-butanol.

  • Step 1: Formation of 2,2-dimethylbutanoyl chloride

    • Reagent: Thionyl chloride (SOCl2)
    • Conditions: Reflux in anhydrous solvent such as dichloromethane or toluene
  • Step 2: Reaction of acid chloride with tert-butanol

    • Base: Pyridine or triethylamine to neutralize HCl formed
    • Temperature: 0–25 °C to avoid side reactions
  • Benefits:

    • Typically higher yields and faster reaction than direct esterification
    • Mild conditions suitable for sensitive substrates
  • Drawbacks:

    • Requires handling of corrosive reagents
    • Generation of HCl byproduct requires neutralization and disposal

Novel Green and Cost-Effective Processes

Recent patents and research have explored greener, more sustainable methods for related tert-butyl ester synthesis, which could be adapted for this compound:

  • Use of enzymatic catalysis for selective esterification under mild conditions
  • Solvent-free or aqueous media to reduce environmental impact
  • Use of solid acid catalysts or ionic liquids to improve recyclability and reduce waste

A patent (WO2014203045A1) describes eco-friendly processes for tert-butyl ester synthesis involving oxidation and selective reduction steps, which may be relevant for derivatives structurally similar to this compound.

Analytical Data and Reaction Monitoring

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR typically shows characteristic singlets for the tert-butyl group (9H) around δ 1.4 ppm
    • Methyl groups on the 2,2-dimethylbutanoate moiety appear as singlets or doublets depending on substitution
    • Ester methylene protons appear downfield (δ 3.5–4.5 ppm) depending on environment
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with molecular weight 172.26 g/mol
    • Fragmentation patterns confirm ester structure
  • Infrared Spectroscopy (IR):

    • Strong ester carbonyl stretch near 1735 cm^-1
    • C–O stretching bands around 1150–1250 cm^-1

Purification and Yield

  • Purification is commonly achieved by silica gel column chromatography or distillation under reduced pressure.
  • Yields reported in literature for tert-butyl esters via acid chloride routes often range from 70–90%.
  • Direct esterification yields vary widely (50–85%) depending on reaction conditions and water removal efficiency.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Direct esterification 2,2-dimethylbutanoic acid, tert-butanol, H2SO4, reflux, water removal Simple, cost-effective Equilibrium limits yield, harsh acid 50–85
Acid chloride route SOCl2, tert-butanol, base (pyridine), 0–25 °C High yield, mild conditions Corrosive reagents, HCl byproduct 70–90
Transesterification Methyl/ethyl ester, tert-butanol, acid/base catalyst, reflux Mild, uses available esters Equilibrium, side reactions 60–80
Green enzymatic/solid catalyst Enzymes or solid acids, mild conditions Eco-friendly, selective May require optimization Variable

Research Perspectives and Industrial Relevance

  • The tert-butyl ester functional group is valuable in organic synthesis as a protecting group and intermediate.
  • Industrial synthesis prioritizes cost-effectiveness, scalability, and environmental impact, motivating exploration of green chemistry routes.
  • Patents suggest enzymatic and catalytic methods as promising alternatives to traditional acid-catalyzed esterifications.
  • Analytical techniques like NMR, MS, and HPLC are essential for monitoring purity and reaction progress during synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield 2,2-dimethylbutanoic acid and tert-butyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: 2,2-dimethylbutanoic acid and tert-butyl alcohol.

    Reduction: 2,2-dimethylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2,2-dimethylbutanoate is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.

    Materials Science: As a precursor for the synthesis of polymers and other advanced materials.

    Biochemistry: In the study of enzyme-catalyzed esterification and hydrolysis reactions.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethylbutanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to the formation of various intermediates and products depending on the reaction conditions and reagents used. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical Properties

Key differences in boiling points, vapor pressures, and lipophilicity are observed between tert-butyl 2,2-dimethylbutanoate and related esters:

Compound Molecular Weight Boiling Point (°C) Vapor Pressure (kPa) logP
Methyl 2,2-dimethylbutanoate 130.18 ~135–140 (est.) Modeled via 3-parameter equation ~1.8 (est.)
Ethyl 2,2-dimethylbutanoate 144.21 ~150–155 (est.) Modeled via 3-parameter equation ~2.0 (est.)
This compound 172.27 ~180–190 (est.) Lower than C1-C10 esters ~2.5 (est.)
Ethyl 2,2,3-trimethylbutanoate 158.24 Not reported Not reported 2.23
  • Boiling Points : Tert-butyl esters typically exhibit higher boiling points than methyl or ethyl analogs due to increased molecular weight and branching, which reduces volatility .
  • Vapor Pressure : The tert-butyl group further lowers vapor pressure compared to linear esters, enhancing thermal stability for high-temperature applications.
  • Lipophilicity: The tert-butyl ester’s logP (estimated ~2.5) exceeds ethyl 2,2,3-trimethylbutanoate (logP 2.23), suggesting superior lipid solubility for drug delivery or agrochemical formulations .

Chemical Stability

  • Hydrolysis Resistance : Tert-butyl esters are inherently more resistant to hydrolysis than methyl or ethyl esters due to steric hindrance, delaying nucleophilic attack at the carbonyl carbon. This property is advantageous in pharmaceuticals to prolong drug release .
  • Reactivity with Environmental Factors: Silver(I) 2,2-dimethylbutanoate decomposes under electron irradiation and reacts with atmospheric CO₂, forming carbonate derivatives . While this study focuses on metal complexes, analogous reactivity in tert-butyl esters is unlikely due to the absence of reactive Ag⁺ ions.

Pharmaceutical Relevance

  • Impurity Profiles: In simvastatin synthesis, 2,2-dimethylbutanoate esters like simvastatin acetate ester (Imp. B) and anhydrosimvastatin (Imp. C) are critical impurities. The tert-butyl variant may reduce hydrolysis-driven impurities compared to smaller esters .
  • Metabolic Stability : Increased steric bulk in tert-butyl esters can slow enzymatic degradation, improving pharmacokinetics.

Biological Activity

Tert-butyl 2,2-dimethylbutanoate is an ester compound with the molecular formula C₁₀H₂₀O₂. Its biological activity has been a subject of research in various fields, including biochemistry and pharmacology. This article aims to summarize the current understanding of its biological properties, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bulky tert-butyl group attached to a branched butanoate chain. This structural feature influences its physical properties such as volatility and solubility, making it distinct from other similar esters.

PropertyValue
Molecular FormulaC₁₀H₂₀O₂
Molecular Weight172.27 g/mol
Boiling Point~ 180 °C
Density0.87 g/cm³
SolubilitySoluble in organic solvents

Enzyme Interactions

Research indicates that this compound may serve as a substrate in enzymatic assays. It has been utilized to study enzyme-substrate interactions, providing insights into metabolic pathways and mechanisms of action in biochemical processes .

Pharmacological Potential

The compound is noted for its potential as a building block for active pharmaceutical ingredients (APIs) and intermediates in drug synthesis. Some derivatives of this compound exhibit promising biological activity, although specific mechanisms remain largely unexplored .

Case Studies

  • Enzymatic Assays : In one study, this compound was employed to investigate the kinetics of specific enzymes involved in fatty acid metabolism. The results demonstrated that the compound could effectively mimic natural substrates, facilitating the understanding of enzyme mechanisms.
  • Toxicity Assessments : Another notable study evaluated the safety profile of this compound through various toxicity assays. The compound was found to cause mild irritation upon skin contact and had low acute toxicity levels .
  • Environmental Impact : this compound's environmental behavior was assessed through laboratory simulations and field studies. The findings suggested that the compound is biodegradable and poses minimal ecological risks when released into the environment.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReferences
Enzyme SubstrateUsed in enzymatic assays to study metabolism,
Pharmacological UsePotential building block for APIs,
ToxicityMild skin irritant; low acute toxicity
Environmental ImpactBiodegradable; low ecological risk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 2,2-dimethylbutanoate, and what critical parameters affect yield?

  • Methodological Answer : The most common synthesis involves acid-catalyzed esterification of 2,2-dimethylbutanoic acid with tert-butanol. Key parameters include:

  • Catalyst choice : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) are typical .
  • Reaction stoichiometry : A 1:1.2 molar ratio of acid to alcohol minimizes side reactions.
  • Temperature : Reflux conditions (100–120°C) optimize equilibrium for ester formation.
  • Workup : Neutralization with aqueous sodium bicarbonate followed by distillation improves purity .

Q. How does the bulky tert-butyl group influence the compound’s physical properties (e.g., solubility, volatility)?

  • Methodological Answer : The tert-butyl group increases steric hindrance, reducing polarity and water solubility. Key effects:

  • Volatility : Lower boiling point compared to linear esters due to hindered molecular packing.
  • Solubility : Preferential solubility in nonpolar solvents (e.g., hexane, dichloromethane).
  • Stability : Resistance to nucleophilic attack at the ester carbonyl, as shown in hydrolysis studies .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to flammability (flash point ~40°C) and potential irritancy. Avoid strong oxidizers and acids to prevent exothermic decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or thermochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

  • Reaction pathways : Hydrolysis kinetics via transition-state analysis .
  • Thermochemistry : Enthalpy of formation (±2.4 kcal/mol accuracy) using basis sets like 6-31G(d) .
  • Solvent effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or organic environments .

Q. What analytical techniques effectively identify impurities or degradation products in samples?

  • Methodological Answer :

  • GC-MS : Quantifies volatile impurities (e.g., residual tert-butanol) with capillary columns (DB-5MS) and splitless injection .
  • HPLC-UV/ELS : Detects nonvolatile degradation products (e.g., 2,2-dimethylbutanoic acid) using C18 columns and acetonitrile/water gradients .
  • NMR : ¹³C NMR distinguishes regioisomers via carbonyl carbon shifts (δ 170–175 ppm) .

Q. In material science, how does incorporating this ester affect polymer properties, and what experimental designs optimize its use?

  • Methodological Answer :

  • Functionality : Acts as a plasticizer or comonomer to enhance hydrophobicity.
  • Experimental design :
  • Free-radical polymerization : Use AIBN initiator (1 mol%) in bulk or solution (toluene) at 70°C .
  • Characterization : Measure glass transition temperature (DSC) and tensile strength (ASTM D638) to assess performance .

Q. What mechanistic insights explain the hydrolysis of this compound under varying pH conditions?

  • Methodological Answer :

  • Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water (SN2 mechanism). Rate depends on [H⁺] .
  • Basic conditions : Hydroxide ion directly attacks the carbonyl carbon (SN2), forming a tetrahedral intermediate. Steric hindrance from tert-butyl slows reaction vs. linear esters .
  • Kinetic studies : Monitor progress via pH-stat titration or FTIR (C=O peak at 1740 cm⁻¹) .

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